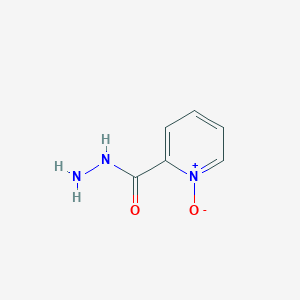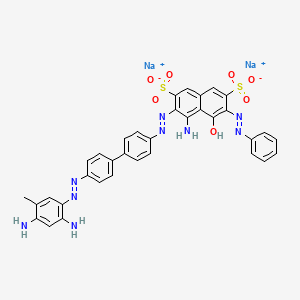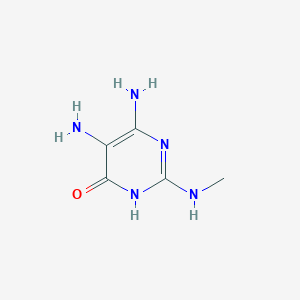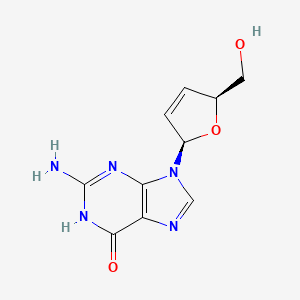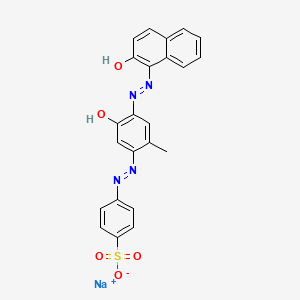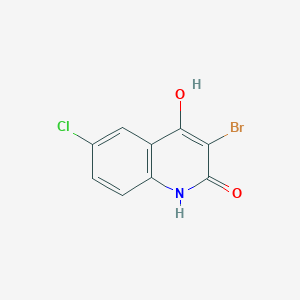
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE is a heterocyclic compound belonging to the quinolone family This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a quinolin-2-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxyquinoline.
Bromination: The 4-hydroxyquinoline is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
化学反应分析
Types of Reactions
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinone derivatives, and biaryl compounds.
科学研究应用
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Investigated for its potential use in organic electronics and photonics.
作用机制
The mechanism of action of 3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: Lacks the bromine and chlorine substituents but shares the quinoline core.
6-Chloro-4-hydroxyquinoline: Similar structure but without the bromine atom.
3-Bromo-4-hydroxyquinoline: Similar structure but without the chlorine atom.
Uniqueness
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
属性
分子式 |
C9H5BrClNO2 |
|---|---|
分子量 |
274.5 g/mol |
IUPAC 名称 |
3-bromo-6-chloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO2/c10-7-8(13)5-3-4(11)1-2-6(5)12-9(7)14/h1-3H,(H2,12,13,14) |
InChI 键 |
HFWRFUMHNXXTBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



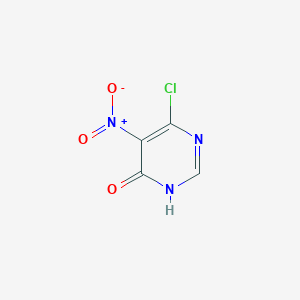
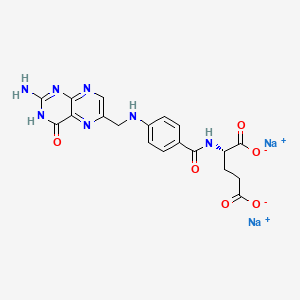
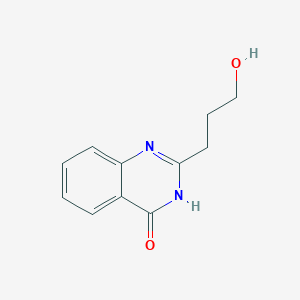
![5-Methoxypyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1496494.png)
![1-Hydroxy-5-nitro-3-oxidospiro[benzimidazol-3-ium-2,1'-cyclohexane]-4-imine](/img/structure/B1496498.png)
methanone oxime](/img/structure/B1496499.png)
